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molecular formula C11H10O4 B3421144 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid CAS No. 20972-37-6

4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid

Cat. No. B3421144
M. Wt: 206.19 g/mol
InChI Key: WORYXBDHTBWLLL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04594197

Procedure details

In 200 ml of dichloromethane were dissolved 5.4 g of anisol and 4.98 g of maleic anhydride, and 9.95 g of anhydrous aluminum chloride was added gradually under ice-cooling with stirring. Then, the mixture was stirred at room temperature for 5 hours. The reaction solution was concentrated under reduced presource, and poured into a mixture of 10 ml of conc. hydrochloric acid and 150 g of ice, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over magnesium sulfate. The ethyl acetate was removed from the solution by evaporation under reduced pressure, and the residue was recrystallized from a mixture of hexane and diethyl ether to give 3.85 g of 3-(4-methoxybenzoyl)acrylic acid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9]([CH:10]=[CH:11][C:12]([OH:14])=[O:13])=[O:15])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
9.95 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced presource
ADDITION
Type
ADDITION
Details
poured into a mixture of 10 ml of conc. hydrochloric acid and 150 g of ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed from the solution by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of hexane and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04594197

Procedure details

In 200 ml of dichloromethane were dissolved 5.4 g of anisol and 4.98 g of maleic anhydride, and 9.95 g of anhydrous aluminum chloride was added gradually under ice-cooling with stirring. Then, the mixture was stirred at room temperature for 5 hours. The reaction solution was concentrated under reduced presource, and poured into a mixture of 10 ml of conc. hydrochloric acid and 150 g of ice, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and dried over magnesium sulfate. The ethyl acetate was removed from the solution by evaporation under reduced pressure, and the residue was recrystallized from a mixture of hexane and diethyl ether to give 3.85 g of 3-(4-methoxybenzoyl)acrylic acid.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9]1(=[O:15])[O:14][C:12](=[O:13])[CH:11]=[CH:10]1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:9]([CH:10]=[CH:11][C:12]([OH:14])=[O:13])=[O:15])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
4.98 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
9.95 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
Then, the mixture was stirred at room temperature for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced presource
ADDITION
Type
ADDITION
Details
poured into a mixture of 10 ml of conc. hydrochloric acid and 150 g of ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed from the solution by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of hexane and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=CC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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